(E)-2-(1H-benzimidazol-2-yl)-3-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enenitrile;hydrochloride
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Overview
Description
(E)-2-(1H-benzimidazol-2-yl)-3-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enenitrile;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole ring, a pyrazole ring, and a nitrile group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enenitrile;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling through a condensation reaction. The final step involves the addition of hydrochloride to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzimidazol-2-yl)-3-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enenitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(1H-benzimidazol-2-yl)-3-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enenitrile;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and interact with various biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound has potential therapeutic applications. It can be investigated for its efficacy in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, material science, and chemical engineering.
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzimidazol-2-yl)-3-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enenitrile;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
Uniqueness
(E)-2-(1H-benzimidazol-2-yl)-3-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enenitrile;hydrochloride is unique due to its combination of benzimidazole and pyrazole rings, along with a nitrile group. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enenitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5.ClH/c1-14-9-10-19(11-15(14)2)28-17(4)20(16(3)27-28)12-18(13-24)23-25-21-7-5-6-8-22(21)26-23;/h5-12H,1-4H3,(H,25,26);1H/b18-12+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYISJIZTUBKPIJ-XMMWENQYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C=C(C#N)C3=NC4=CC=CC=C4N3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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